2-(2-chlorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
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Description
2-(2-chlorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a useful research compound. Its molecular formula is C17H20ClN5O2 and its molecular weight is 361.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Histamine H4 Receptor Ligands : A study outlined the synthesis and optimization of 2-aminopyrimidines as ligands for the histamine H4 receptor, leading to compounds with potential anti-inflammatory and antinociceptive activities, supporting the use of H4R antagonists in pain management (Altenbach et al., 2008).
Antimicrobial Agents : Another research effort focused on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material, demonstrating good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).
Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives was synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, revealing a structure-activity relationship important for future drug development (Rahmouni et al., 2016).
Antiasthma Agents : Research into the synthesis of triazolopyrimidines as potential antiasthma agents highlighted the importance of mediator release inhibitors in the management of asthma, with several compounds showing promising activity (Medwid et al., 1990).
Radioligand Imaging : The development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, illustrates the compound's application in diagnostic imaging and the exploration of its therapeutic potential (Dollé et al., 2008).
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-22-6-8-23(9-7-22)16-10-15(19-12-20-16)21-17(24)11-25-14-5-3-2-4-13(14)18/h2-5,10,12H,6-9,11H2,1H3,(H,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFDZLDDQQCMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.